N-cyclobutyl-N-methylacetamide

Description

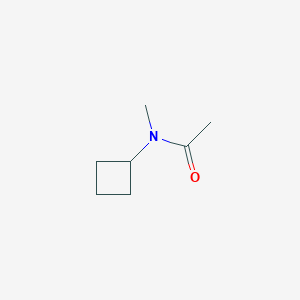

N-Cyclobutyl-N-methylacetamide is a substituted acetamide featuring a cyclobutyl group and a methyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₇H₁₃NO, with a molecular weight of 127.18 g/mol. The cyclobutyl substituent introduces steric hindrance and conformational strain due to the four-membered ring, while the methyl group contributes to electronic effects via electron donation. This compound is of interest in medicinal chemistry and materials science due to the unique interplay of steric and electronic properties imparted by its substituents .

Properties

IUPAC Name |

N-cyclobutyl-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(9)8(2)7-4-3-5-7/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCQPYUIFTOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclobutyl-N-methylacetamide typically involves the reaction of cyclobutylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclobutylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: For industrial-scale production, the process involves the use of large reactors where cyclobutylamine and acetic anhydride are mixed in the presence of a catalyst. The reaction mixture is then heated to a specific temperature to facilitate the reaction. After the reaction is complete, the product is purified using distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-cyclobutyl-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

Substitution: The amide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amine derivatives.

Substitution: N-substituted amides.

Scientific Research Applications

N-cyclobutyl-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a model compound to study amide bond formation and reactivity.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclobutyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Acetamides

| Compound | Molecular Formula | logP | Hydrogen Bonding | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| This compound | C₇H₁₃NO | ~1.2* | 1 donor, 1 acceptor | Cyclobutyl, methyl | Drug intermediates, polymers |

| N-Methylacetamide | C₃H₇NO | −0.45 | 1 donor, 2 acceptors | Methyl | Solvent, peptide synthesis |

| N,N-Dimethylacetamide | C₄H₉NO | −0.34 | 0 donors, 2 acceptors | Dimethyl | Industrial solvent |

| N-Benzylacetoacetamide | C₁₁H₁₃NO₂ | ~2.1* | 1 donor, 2 acceptors | Benzyl, acetoacetyl | Heterocyclic synthesis |

| 2-Chloro-N-[(1-phenylcyclobutyl)methyl]acetamide | C₁₃H₁₆ClNO | ~3.0* | 1 donor, 1 acceptor | Chloro, phenylcyclobutyl | Pharmaceutical intermediates |

*Estimated based on substituent contributions.

Reactivity and Toxicological Considerations

- Reactivity : The cyclobutyl group in this compound may undergo ring-opening reactions under acidic or thermal stress, unlike the stable dimethyl or benzyl analogs. Its NH group allows participation in hydrogen bonding, influencing crystal packing and solubility .

- Toxicity: Limited data exist for this compound, but structurally related amides like N,N-dimethylacetamide show low acute toxicity (LD₅₀ > 2 g/kg in rats) . The cyclobutyl group’s metabolic stability remains unstudied, warranting further investigation .

Biological Activity

N-cyclobutyl-N-methylacetamide is an organic compound belonging to the class of amides, characterized by a cyclobutyl group attached to a methylacetamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities and applications in drug development.

This compound is notable for its unique structural features which influence its reactivity and biological interactions. The presence of the cyclobutyl group contributes to its steric and electronic properties, making it a valuable compound for studying amide bond formation and reactivity.

Key Chemical Reactions

- Oxidation : Can be oxidized to form carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Reduction can yield amine derivatives using lithium aluminum hydride.

- Substitution : The amide group undergoes nucleophilic substitution with alkyl halides or acyl chlorides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and engage in hydrophobic interactions, leading to alterations in enzyme activity or receptor signaling pathways.

Biological Activity Overview

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Inhibition of COX-1 and COX-2 has been linked to reduced production of pro-inflammatory mediators such as prostaglandins .

- Cytotoxicity : In vitro assays have been employed to evaluate the cytotoxic effects of this compound on various mammalian cell lines. These studies are essential for understanding the compound's safety profile and therapeutic potential .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Activity : A study investigating derivatives of this compound reported IC50 values against COX-1 and COX-2, indicating significant anti-inflammatory potential. For instance, one derivative showed an IC50 value of 19.45 µM against COX-1, demonstrating effective inhibition .

- Cytotoxicity Testing : In vitro cytotoxicity assays demonstrated that this compound exhibited varying levels of cytotoxicity across different cell lines. The MTT assay was utilized to quantify cell viability post-treatment, revealing dose-dependent effects .

- Enzyme Inhibition Studies : Further research has focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent for conditions such as diabetes through enzyme inhibition assays targeting α-amylase and α-glucosidase .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N-methylacetamide | Methyl group on nitrogen | Moderate anti-inflammatory effects |

| N-cyclobutylacetamide | Cyclobutyl group without methyl | Limited studies available |

| N,N-dimethylacetamide | Two methyl groups on nitrogen | Broad applications in pharmacology |

This compound stands out due to its combination of both cyclobutyl and methyl groups, which may enhance its biological activity compared to simpler amides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.